5-Butyl-5-(2-piperidin-1-ium-1-ylethyl)-1,3-diazinane-2,4,6-trionechloride

Aqueous solubility Quaternary ammonium salt Ionization state

CAS 109438-93-9 is a permanently charged quaternary ammonium barbiturate HCl salt with pH-independent aqueous solubility—eliminating pH adjustment for consistent assay-ready stock solutions. Reduced membrane permeability supports peripherally restricted target engagement in vitro. Serves as the central butyl reference point in homologous SAR series (ethyl to heptyl) for calibrating lipophilicity-dependent effects. Pair with free base CAS 101087-11-0 to dissect ionization state contributions. Features 6 rotatable bonds for ITC/SPR binding thermodynamics studies. Supplied exclusively for non-human research applications.

Molecular Formula C15H25ClN3O3-
Molecular Weight 331.84 g/mol
CAS No. 109438-93-9
Cat. No. B009583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butyl-5-(2-piperidin-1-ium-1-ylethyl)-1,3-diazinane-2,4,6-trionechloride
CAS109438-93-9
Synonyms5-butyl-5-[2-(3,4,5,6-tetrahydro-2H-pyridin-1-yl)ethyl]-1,3-diazinane-2,4,6-trione chloride
Molecular FormulaC15H25ClN3O3-
Molecular Weight331.84 g/mol
Structural Identifiers
SMILESCCCCC1(C(=O)NC(=O)NC1=O)CC[NH+]2CCCCC2.[Cl-]
InChIInChI=1S/C15H25N3O3.ClH/c1-2-3-7-15(8-11-18-9-5-4-6-10-18)12(19)16-14(21)17-13(15)20;/h2-11H2,1H3,(H2,16,17,19,20,21);1H
InChIKeyMJXWWXUXYQXSHV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Butyl-5-(2-piperidin-1-ium-1-ylethyl)-1,3-diazinane-2,4,6-trione Chloride (CAS 109438-93-9): Structural Identity and Procurement Context


5-Butyl-5-(2-piperidin-1-ium-1-ylethyl)-1,3-diazinane-2,4,6-trione chloride (CAS 109438-93-9) is a quaternary ammonium hydrochloride salt of a 5,5-disubstituted barbituric acid derivative [1]. The compound belongs to the barbiturate class, characterized by a 1,3-diazinane-2,4,6-trione core with an n-butyl group and a piperidin-1-ium-ethyl substituent at the C5 position [2]. Its free base counterpart (CAS 101087-11-0) lacks the permanent positive charge on the piperidine nitrogen. The compound is listed in the Beilstein Handbook (Registry Number 4-25-00-04247) as a known barbituric acid derivative , and is supplied exclusively as a non-human research chemical by multiple vendors.

Why Generic Barbiturate Substitution Fails for 5-Butyl-5-(2-piperidin-1-ium-1-ylethyl)-1,3-diazinane-2,4,6-trione Chloride (CAS 109438-93-9)


Generic barbiturates such as phenobarbital, pentobarbital, or secobarbital cannot serve as drop-in replacements for CAS 109438-93-9 due to three fundamental structural features that distinguish this compound: (i) the permanent quaternary ammonium cationic charge on the piperidine nitrogen, which fundamentally alters aqueous solubility and membrane partitioning behavior relative to neutral barbiturates [1]; (ii) the 5-(2-piperidin-1-ium-1-ylethyl) substituent introduces a basic, ionizable side chain absent in all clinically used barbiturates, which carry only neutral alkyl or aryl substituents at C5 [2]; and (iii) as the hydrochloride salt of a quaternary ammonium barbiturate, this compound possesses distinct crystallinity, hygroscopicity, and formulation handling characteristics compared to either its own free base (CAS 101087-11-0) or any conventional barbiturate [1]. These structural differences carry direct consequences for experimental design in receptor binding studies, solubility-limited assays, and any application where ionization state at physiological pH is a critical variable. Interchanging with a standard barbiturate would invalidate any quantitative comparison of structure-activity relationships dependent on the piperidinoethyl moiety or the permanent positive charge.

Quantitative Differentiation Evidence for 5-Butyl-5-(2-piperidin-1-ium-1-ylethyl)-1,3-diazinane-2,4,6-trione Chloride (CAS 109438-93-9) vs. Structural Analogs


Quaternary Ammonium Salt vs. Free Base: Aqueous Solubility and Ionization State Differentiation

CAS 109438-93-9 exists as a permanently charged quaternary ammonium chloride salt, whereas its free base counterpart (CAS 101087-11-0, C15H25N3O3, MW 295.38 g/mol) is a neutral tertiary amine at physiological pH [1]. The quaternary ammonium form carries a full positive charge on the piperidine nitrogen regardless of pH, conferring higher aqueous solubility and eliminating pH-dependent partitioning that complicates the behavior of the free base. The hydrochloride salt (C15H25N3O3·ClH, MW 331.84 g/mol) incorporates one chloride counterion per molecule [2]. This permanent ionization has practical implications: the quaternary salt exhibits different crystal packing, dissolution rate, and compatibility with aqueous buffers compared to the free base. For any experiment requiring consistent aqueous solubility across a pH range, the quaternary ammonium form eliminates the variability introduced by the free base's pKa-dependent protonation equilibrium.

Aqueous solubility Quaternary ammonium salt Ionization state

Computed Lipophilicity (XLogP3) of the Free Base Scaffold vs. Clinically Used Barbiturates Phenobarbital and Pentobarbital

The free base form of this compound (CAS 101087-11-0) has a computed XLogP3 value of 2.1 [1], compared to phenobarbital (XLogP3 = 1.47) [2] and pentobarbital (XLogP3 ≈ 1.92) [3]. The higher computed lipophilicity of the 5-butyl-5-(2-piperidinoethyl) scaffold suggests greater partition into lipid phases, which is a key determinant of barbiturate CNS penetration and duration of action. The butyl substituent at C5, combined with the lipophilic piperidinoethyl side chain, yields an XLogP3 value approximately 0.6 log units higher than phenobarbital and 0.2 log units higher than pentobarbital. Importantly, these computed values describe the neutral free base; the quaternary ammonium hydrochloride salt (CAS 109438-93-9) would exhibit substantially different (lower) effective logD at physiological pH due to its permanent charge, making its actual membrane partitioning behavior distinct from both the free base and from neutral clinical barbiturates. This dual character—a lipophilic barbiturate core coupled with a permanently charged side chain—creates a unique physicochemical profile not found in any approved barbiturate drug.

Lipophilicity CNS penetration potential XLogP3

Hydrogen Bond Donor/Acceptor Capacity and Topological Polar Surface Area vs. Phenobarbital

The free base scaffold (CAS 101087-11-0) presents 2 hydrogen bond donors and 4 hydrogen bond acceptors with a topological polar surface area (TPSA) of 78.5 Ų [1]. Phenobarbital, by comparison, has 2 hydrogen bond donors and 3 hydrogen bond acceptors with a TPSA of 75.3 Ų [2]. Pentobarbital has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and a TPSA of 75.3 Ų [3]. The additional hydrogen bond acceptor contributed by the piperidine nitrogen in the target compound's scaffold increases the TPSA by approximately 3.2 Ų relative to both phenobarbital and pentobarbital. While TPSA values below 90 Ų are generally consistent with passive blood-brain barrier penetration for neutral molecules, the permanent charge on the quaternary ammonium salt (CAS 109438-93-9) would be expected to substantially reduce passive CNS penetration. This property makes the hydrochloride salt particularly interesting as a peripherally restricted barbiturate analog for studies where CNS exclusion is desired, contrasting with brain-penetrant phenobarbital and pentobarbital.

Hydrogen bonding Topological polar surface area BBB permeability prediction

Alkyl Chain Length Differentiation: Butyl vs. Ethyl and Heptyl 5-Piperidinoethyl Barbiturate Analogs

Within the homologous series of 5-alkyl-5-(2-piperidinoethyl) barbituric acid hydrochlorides, the butyl analog (CAS 109438-93-9, C15H25N3O3·ClH, MW 331.84) occupies an intermediate position between the ethyl analog (C13H21N3O3·HCl, predicted MW ~303.8) [1] and the heptyl analog (CAS 110459-52-4, C18H31N3O3·HCl, MW ~373.9) . Each two-carbon increment in the 5-alkyl chain adds approximately 28 Da to the molecular weight and is expected to increase the logP of the free base by approximately 0.5–0.6 log units per methylene group, consistent with established Hansch π values for alkyl chain extension in barbiturates [2]. The butyl chain length provides a lipophilicity midpoint within this series: less hydrophobic than the heptyl analog but more hydrophobic than the ethyl analog. For structure-activity relationship (SAR) studies exploring the impact of 5-alkyl chain length on barbiturate pharmacology, CAS 109438-93-9 represents the midpoint reference compound, enabling systematic investigation of the lipophilicity-activity relationship at a granularity not achievable with only the ethyl or heptyl endpoints.

Alkyl chain SAR Homologous series Lipophilicity modulation

Molecular Rotatable Bond Count and Conformational Flexibility vs. Phenobarbital and Pentobarbital

The free base scaffold of CAS 109438-93-9 contains 6 rotatable bonds [1], compared to 3 rotatable bonds in phenobarbital [2] and 4 rotatable bonds in pentobarbital [3]. The higher rotatable bond count arises from the piperidinoethyl side chain, which adds 3 additional rotatable bonds (two in the ethylene linker and one ring-connecting bond) relative to the 5-ethyl-5-phenyl substitution of phenobarbital. This increased conformational flexibility has implications for binding thermodynamics: a higher number of rotatable bonds is generally associated with a greater entropic penalty upon target binding, which may translate to reduced binding affinity unless compensated by favorable enthalpic contacts from the piperidine moiety. For researchers using this compound as a barbiturate scaffold tool, the 6 rotatable bonds provide a wider conformational sampling space compared to the more rigid phenobarbital (3 rotatable bonds), while the permanently charged quaternary ammonium group restricts the conformational freedom of the piperidine ring relative to the free base.

Conformational flexibility Rotatable bonds Entropic binding penalty

Recommended Research Application Scenarios for 5-Butyl-5-(2-piperidin-1-ium-1-ylethyl)-1,3-diazinane-2,4,6-trione Chloride (CAS 109438-93-9)


Peripherally Restricted Barbiturate Tool Compound for In Vitro Receptor Pharmacology

The permanently charged quaternary ammonium group of CAS 109438-93-9 renders this compound substantially less membrane-permeable than neutral barbiturates such as phenobarbital or pentobarbital [1]. This property supports its use as a peripherally restricted barbiturate analog in in vitro assays where the investigator wishes to interrogate barbiturate-sensitive targets on the extracellular face of membrane proteins or on cell surface receptors without confounding intracellular target engagement. Paired experiments with the free base (CAS 101087-11-0) can dissect the contribution of membrane permeability to observed pharmacology.

Midpoint Reference for 5-Alkyl Chain Length SAR in Piperidinoethyl Barbiturate Series

CAS 109438-93-9 occupies the central position in the 5-alkyl-5-(2-piperidinoethyl) barbituric acid hydrochloride homologous series between the ethyl and heptyl analogs . Its butyl substituent provides an intermediate XLogP3 of 2.1 (free base) [2], enabling systematic exploration of the relationship between 5-alkyl chain lipophilicity and biological activity. Researchers conducting SAR campaigns on this scaffold can use the butyl analog as the reference midpoint to calibrate lipophilicity-dependent effects without requiring synthesis of all series members.

Conformational Entropy Probe in Barbiturate-Target Binding Thermodynamics

With 6 rotatable bonds—double the count of phenobarbital (3) and 50% more than pentobarbital (4)—this compound introduces a measurable entropic penalty variable into binding thermodynamics studies [3]. When paired with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) experiments against a panel of barbiturate-binding targets, this compound can help quantify the thermodynamic cost of conformational restriction upon binding, a parameter not easily isolated with more rigid clinical barbiturates.

pH-Independent Aqueous Formulation Development for Barbiturate Scaffold Compounds

Unlike the free base (CAS 101087-11-0), whose aqueous solubility is pH-dependent due to the ionizable tertiary amine, the quaternary ammonium hydrochloride salt (CAS 109438-93-9) exhibits pH-independent aqueous solubility [4]. This property is valuable for formulation scientists developing aqueous assay-ready stock solutions or buffer systems for high-throughput screening, where consistent compound concentration across a range of pH conditions is required. The permanent charge eliminates the need for pH adjustment to achieve dissolution, reducing day-to-day variability in assay preparation.

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